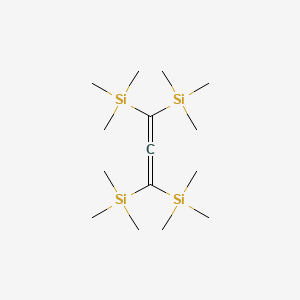
四(三甲基硅基)戊二烯
描述
Tetrakis(trimethylsilyl)allene is an organosilicon compound with the formula (Me3Si)4Si, where Me represents CH3 . It is a colorless solid that can be sublimated, and it has a high melting point . The molecule has tetrahedral symmetry . This compound is notable for having silicon bonded to four other silicon atoms, similar to elemental silicon .
Synthesis Analysis
Bifunctional derivatives (XMe2Si)2Si(SiMe3)2 (X = H, Cl, or OH) were synthesized for the first time by the reaction of tetrakis(trimethylsilyl)silane with SbCl5 . The molecular and crystal structure of bis(hydroxydimethylsilyl)bis(trimethylsilyl)silane was established by X-ray diffraction .Molecular Structure Analysis
Tetrakis(trimethylsilyl)allene contains a total of 54 bonds, including 18 non-H bonds, 2 multiple bonds, 4 rotatable bonds, and 2 double bonds . The molecular structure of Tetrakis(trimethylsilyl)allene was also investigated using incoherent quasi-elastic neutron scattering .Chemical Reactions Analysis
The photolysis of tetrakis(trimethylsilyl)bisacylsilane gave rise to the formation of a monosilene intermediate . Upon prolonged irradiation, the subsequently formed bissilene undergoes a fast dimerization to a bicyclic product .Physical And Chemical Properties Analysis
Tetrakis(trimethylsilyl)allene has a density of 0.8322 g/cm3 . It is a colorless solid with a high melting point . It is also moisture sensitive .科学研究应用
环丙烯重排和化学行为已经确定四(三甲基硅基)戊二烯是研究环丙烯到戊二烯重排的关键产物。观察到该化合物在热力和光化学条件下从四(三甲基硅基)环丙烯形成。该研究提供了对硅基取代环丙烯及其重排行为的见解,推进了对硅基取代基团对这些过程的影响的理解 (Meijere et al., 2001)。
四面体烷结构的形成和稳定性研究还探讨了通过照射四(三甲基硅基)环丁二烯形成四(三甲基硅基)四面体烷。该研究突出了四面体烷的结构表征和显著的热稳定性,稳定性高达摄氏300度 (Maier et al., 2002)。
氢硼化和异构化研究探讨了双(三甲基硅基)乙炔的氢硼化,展示了该化合物在包括顺/反异构化和戊二烯形成在内的复杂化学转化中的作用。这项研究提供了关于涉及四(三甲基硅基)戊二烯的化合物的反应性和结构转化的见解 (Wrackmeyer et al., 2003)。
有机合成和催化四(三甲基硅基)戊二烯已经成为关注的研究对象,重点放在制备取代戊二烯上,展示了它在有机合成领域的重要性以及为创建复杂分子结构的新方法论的发展 (Quinio et al., 2015)。
光化学和结构分析该化合物还是光化学研究和结构分析的研究对象,提供了有关其反应性和结构特征的宝贵信息。例如,研究了四(三甲基硅基)-对苯二醌的光化学,揭示了其在光照条件下的结构动态和反应性的见解 (Sakamoto et al., 2000)。
作用机制
安全和危害
Tetrakis(trimethylsilyl)allene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and respiratory irritation (Specific target organ toxicity - single exposure, Category 3, H335) .
属性
InChI |
InChI=1S/C15H36Si4/c1-16(2,3)14(17(4,5)6)13-15(18(7,8)9)19(10,11)12/h1-12H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLWRTYPCZDENE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(=C=C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402790 | |
| Record name | TETRAKIS(TRIMETHYLSILYL)ALLENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(trimethylsilyl)allene | |
CAS RN |
3721-17-3 | |
| Record name | TETRAKIS(TRIMETHYLSILYL)ALLENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary synthetic routes for producing Tetrakis(trimethylsilyl)allene?
A1: Several methods have been reported for the synthesis of Tetrakis(trimethylsilyl)allene:
- From Tris(trimethylsilyl)cyclopropenylium hexachloroantimonate: This method, described in detail by Bertrand et al. [], involves the reaction of Tris(trimethylsilyl)cyclopropenylium hexachloroantimonate with a reducing agent to yield Tetrakis(trimethylsilyl)allene in moderate yields.
- Reaction of Hexachlorobenzene and Derivatives: Research suggests that Tetrakis(trimethylsilyl)allene can be formed through an unusual reaction involving Hexachlorobenzene and some of its derivatives [].
- Metalation and Silylation of Allene: This approach, highlighted by Seyferth et al. [], presents a convenient route for synthesizing Tetrakis(trimethylsilyl)allene through the metalation and subsequent silylation of allene.
Q2: What is the thermal stability of Tetrakis(trimethylsilyl)allene?
A: Tetrakis(trimethylsilyl)allene demonstrates remarkable thermal stability, particularly in comparison to less substituted allenes. While the exact decomposition temperature varies depending on experimental conditions, studies indicate it can withstand temperatures well above room temperature without significant degradation []. This stability is attributed to the steric shielding provided by the bulky Trimethylsilyl groups, hindering access to reactive sites on the allene moiety.
Q3: How do Trimethylsilyl substituents influence the rearrangement of cyclopropenes to allenes, specifically regarding Tetrakis(trimethylsilyl)cyclopropene?
A: Research by Bertrand et al. [] delves into this question through experimental and computational studies. They found that Tetrakis(trimethylsilyl)cyclopropene undergoes both thermal and photochemical rearrangement to exclusively yield Tetrakis(trimethylsilyl)allene. Computational models suggest that the bulky Trimethylsilyl groups significantly stabilize potential cyclopropylidene intermediates, but not enough to make them viable pathways for the rearrangement. Instead, the favored mechanism involves a vinylcarbene-type intermediate, highlighting the significant influence of Trimethylsilyl substitution on the reaction pathway.
Q4: What are the potential applications of Tetrakis(trimethylsilyl)allene in synthetic chemistry?
A4: While Tetrakis(trimethylsilyl)allene itself may not be a common reagent in routine synthesis, its unique structure and reactivity hold potential for applications in specialized areas:
Q5: Are there any known spectroscopic data available for characterizing Tetrakis(trimethylsilyl)allene?
A: While specific spectroscopic data (NMR, IR, etc.) is not provided in the abstracts you provided, the papers do mention the characterization of Tetrakis(trimethylsilyl)allene. It's highly probable that the full research articles contain detailed spectroscopic information to confirm the compound's structure and purity [, , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






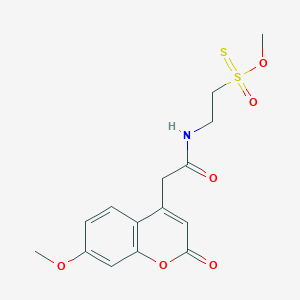
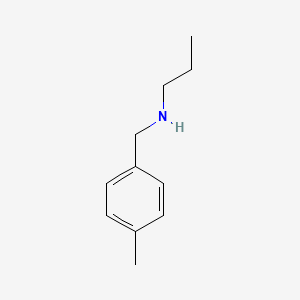
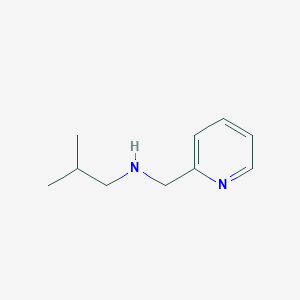
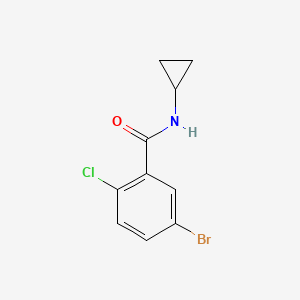

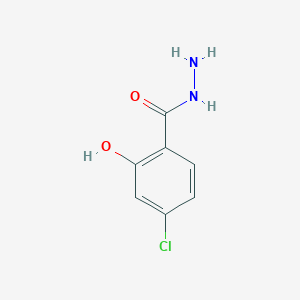
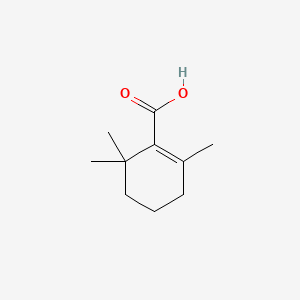
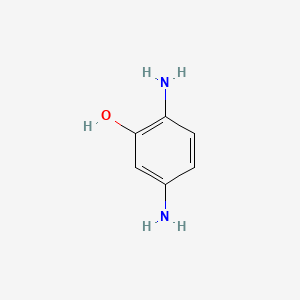
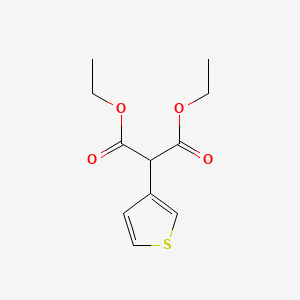
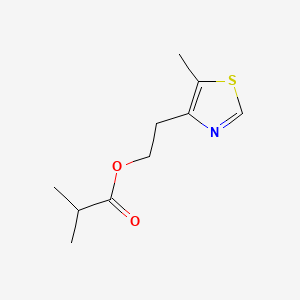
![[(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1598327.png)